REACTION_CXSMILES
|
[CH3:1][C:2]1O[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9].[CH2:10]([O:14][CH2:15][CH2:16][CH2:17][NH2:18])[CH2:11][CH2:12][CH3:13].C>O>[CH2:10]([O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH:7]=[CH:6][C:4](=[O:5])[C:3]([OH:9])=[C:2]1[CH3:1])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C=CO1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCCN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 72 hours
|
Duration
|
72 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a coarse frit
|
Type
|
ADDITION
|
Details
|
containing 0.5 inches of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the water and excess amine
|
Type
|
CUSTOM
|
Details
|
The remaining oil was crystallized from ether
|
Type
|
CUSTOM
|
Details
|
yielding crystals of pure product
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCCN1C(=C(C(C=C1)=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |